1-Benzylpyrrolidine-3-thiol
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Overview
Description
1-Benzylpyrrolidine-3-thiol is an organic compound that features a pyrrolidine ring substituted with a benzyl group and a thiol group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidine-3-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of benzylamine with 3-chloropropanethiol under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide, and it is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpyrrolidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions to oxidize the thiol group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Benzylpyrrolidine-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms, particularly those involving thiol groups.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 1-benzylpyrrolidine-3-thiol exerts its effects is primarily through its thiol group. Thiol groups are known for their ability to form disulfide bonds, which can influence the structure and function of proteins. The compound may interact with various molecular targets, including enzymes and receptors, through thiol-disulfide exchange reactions. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Benzylamine: A benzyl group attached to an amine.
Thiophenol: A benzene ring substituted with a thiol group.
Comparison: 1-Benzylpyrrolidine-3-thiol is unique due to the combination of a pyrrolidine ring, a benzyl group, and a thiol group. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs like pyrrolidine or benzylamine. The presence of the thiol group, in particular, allows for specific interactions with biological molecules, making it a valuable compound in medicinal chemistry and biochemistry.
Properties
IUPAC Name |
1-benzylpyrrolidine-3-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVUTGCPAGBSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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